molecular formula C2H2NO3- B1226882 Oxamate

Oxamate

カタログ番号: B1226882
分子量: 88.04 g/mol
InChIキー: SOWBFZRMHSNYGE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nomenclature and Structural Characteristics

Systematic Nomenclature :

  • IUPAC Name: Amino(oxo)acetate
  • Alternative Names: Carbamoylformate, oxamic acid anion

Molecular Structure :
this compound’s structure consists of a two-carbon backbone with an amino-oxo group (NH₂–C=O) and a carboxylate group (–COO⁻). This configuration mimics pyruvate, allowing it to bind to LDH’s active site.

Property Value Source
Molecular Formula C₂H₂NO₃⁻
Molecular Weight 88.04 g/mol
Hybridization sp² (carboxylate), sp³ (amine)

The planar carboxylate group and tetrahedral amine create a hybrid geometry that facilitates interactions with enzymatic active sites. X-ray crystallography studies of this compound-containing metal complexes, such as Cu-Mn lattices, further illustrate its ability to coordinate with metal ions via oxygen and nitrogen atoms.

Historical Context and Discovery

This compound’s history is intertwined with the study of oxalic acid derivatives. Key milestones include:

  • 1773 : François Pierre Savary isolated oxalic acid from wood sorrel (Oxalis), laying the groundwork for later discoveries.
  • 1824 : Friedrich Wöhler synthesized oxalic acid from cyanogen and ammonia, a reaction that later informed methods for producing oxamic acid.
  • 20th Century : this compound’s role as an LDH inhibitor was identified, with studies demonstrating its ability to block pyruvate-to-lactate conversion.

The development of this compound salts, such as sodium this compound (C₂H₂NNaO₃), expanded its utility in biochemical assays. Recent research highlights its potential in combinatorial therapies, such as pairing with phenformin to mitigate lactic acidosis in cancer treatment.

Physicochemical Properties

Solubility :

  • Sodium this compound dissolves readily in water (10 mg/mL in PBS).
  • Ethyl this compound, a common ester derivative, is insoluble in DMSO and ethanol but soluble in organic solvents like THF.

Thermal Properties :

  • Sodium this compound decomposes above 300°C.
  • Ethyl this compound melts at 114–119°C.

Acid-Base Behavior :

  • Oxamic acid (precursor to this compound) has a pKa of ~1.6, making it a stronger acid than acetic acid.
  • The carboxylate group in this compound remains deprotonated at physiological pH, enhancing its solubility and reactivity.
Property Value Source
Water Solubility 10 mg/mL (sodium salt)
Melting Point 114–119°C (ethyl ester)
pKa ~1.6 (oxamic acid)

Spectroscopic Data :

  • Infrared (IR) spectra of this compound derivatives show characteristic peaks for C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Nuclear magnetic resonance (NMR) studies reveal distinct signals for the carbamoyl (δ 160–170 ppm for ¹³C) and carboxylate (δ 170–180 ppm) groups.

特性

分子式

C2H2NO3-

分子量

88.04 g/mol

IUPAC名

oxamate

InChI

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)/p-1

InChIキー

SOWBFZRMHSNYGE-UHFFFAOYSA-M

SMILES

C(=O)(C(=O)[O-])N

正規SMILES

C(=O)(C(=O)[O-])N

製品の起源

United States

科学的研究の応用

Diabetes Management

Mechanism of Action
Oxamate acts by inhibiting the LDH-catalyzed conversion of pyruvate into lactate. Elevated lactate levels are associated with insulin resistance and type 2 diabetes. Research has shown that this compound improves glycemic control and insulin sensitivity in diabetic models, particularly in db/db mice.

Case Study
In a study involving db/db mice treated with this compound (350–750 mg/kg), researchers observed a significant decrease in body weight gain, blood glucose, and HbA1c levels over 12 weeks. The treatment also improved insulin secretion and reduced serum lactate levels, indicating a potential therapeutic role for this compound in managing type 2 diabetes .

Cancer Treatment

Targeting the Warburg Effect
The Warburg effect describes the preference of cancer cells for aerobic glycolysis over oxidative phosphorylation, leading to increased lactate production. This compound's inhibition of LDH-A has been shown to suppress cancer cell proliferation while exhibiting lower toxicity to normal cells.

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : A study demonstrated that this compound significantly inhibited the proliferation of NSCLC cells (A549, H1975) in a dose-dependent manner, with IC50 values indicating effective suppression of cancer cell viability .
  • Apoptosis Induction : Another study found that this compound induced G2/M cell cycle arrest and apoptosis in cancer cell lines by modulating cyclin B1 and CDK1 expression. This suggests that this compound could be a viable candidate for further development as an anti-cancer agent .

Osteoarthritis Research

Therapeutic Effects on Joint Health
Recent studies have explored the effects of intra-articular administration of this compound on osteoarthritis (OA). It was found that this compound not only reduced nociception but also attenuated cartilage degradation in animal models.

Findings
In an experiment involving ACLT-induced OA rats, this compound treatment led to significant changes in the expression of glucose transporter proteins and hexokinase-II in cartilage tissue. These alterations suggest that this compound may play a role in modifying metabolic pathways relevant to OA progression .

Potential in Non-Tumor Diseases

This compound's inhibition of LDH has implications beyond cancer treatment. Research indicates that it may also alleviate conditions related to the Warburg effect in non-tumor diseases such as pulmonary hypertension and cardiac hypertrophy. By targeting glycolytic pathways, this compound could contribute to improved mitochondrial function and overall cellular health in these contexts .

Summary Table of this compound Applications

Application AreaMechanismKey Findings
Diabetes ManagementInhibition of LDHImproved glycemic control and insulin sensitivity
Cancer TreatmentInhibition of LDH-ASuppressed NSCLC cell proliferation; induced apoptosis
Osteoarthritis ResearchIntra-articular administrationReduced cartilage degradation; altered protein expression
Non-Tumor DiseasesTargeting glycolysisPotential therapeutic benefits in various conditions

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs of Oxamate

Oxalic Acid (O4)
  • Structure : Dicarboxylic acid (C₂H₂O₄).
  • Inhibition Efficacy: Demonstrated 54.12% inhibition of Plasmodium knowlesi LDH (Pk-LDH) at 1 mM, outperforming this compound analogs like glycolamide (O6, 41.83%) .
  • Mechanism : Binds to the LDH active site with high affinity, similar to this compound, but with superior inhibitory potency in malarial parasites .
Glycolamide (O6)
  • Structure: Hydroxyamide derivative of glycolic acid (C₂H₅NO₂).
  • Inhibition Efficacy : 41.83% inhibition of Pk-LDH at 1 mM .
  • Limitations : Lower efficacy compared to oxalic acid, likely due to reduced binding stability .

Substrate Analogs: Pyruvate and Lactate Derivatives

3,3-Difluoropyrrolidine Hydrochloride (P4)
  • Structure : Fluorinated pyruvate analog.
  • Inhibition Efficacy : 41.50% inhibition of Pk-LDH at 1 mM .
  • Mechanism : Competes with pyruvate for LDH binding but exhibits weaker inhibition than this compound due to steric hindrance from fluorine substituents .
3-Hydroxytetrahydrofuran (L3)
  • Structure : Cyclic ether analog of lactate.
  • Inhibition Efficacy : 22.05% inhibition of Pk-LDH at 1 mM .
  • Limitations : Poor mimicry of lactate’s planar structure reduces binding efficiency .

Competitive LDH Inhibitors

GSK-2837808A
  • Structure: Non-carbohydrate small molecule.
  • Inhibition Efficacy : Achieved equivalent LDH inhibition at micromolar concentrations, compared to millimolar doses required for this compound .
  • Mechanism : Competes with NAD⁺ for binding to LDH, unlike this compound, which targets pyruvate .
  • Advantage : Higher potency and mitochondrial matrix accessibility .
PSTMB (1-(Phenylseleno)-4-(Trifluoromethyl) Benzene)
  • Structure: Organoselenium compound.
  • Inhibition Efficacy : IC₅₀ of 145.2 nM for LDHA, >1000-fold more potent than this compound (IC₅₀ = 130.6 µM) .
  • Mechanism : Binds LDHA with lower free energy (−6.0 kcal/mol) than this compound, enabling superior inhibition .

Off-Target Effects and Broader Metabolic Impact

Aspartate Aminotransferase (AAT) Inhibition
  • This compound suppresses AAT activity in breast cancer cells, reducing TCA cycle flux and oxygen consumption, despite weaker direct inhibition (Ki for AAT > LDH) .
  • Comparison: AOA (aminooxyacetate), a dedicated AAT inhibitor, shows similar anti-proliferative effects but lacks LDH-targeted activity .
CD73 and Immune Modulation
  • This compound downregulates CD73 (ectonucleotidase) in glioblastoma, enhancing CAR-T cell cytotoxicity by reducing adenosine-mediated immunosuppression .
  • Unique Feature: No other LDH inhibitors reported to modulate CD73 expression .

Key Research Findings and Data Tables

Table 1: Inhibition Efficacy of this compound and Analogs Against Pk-LDH

Compound Structure Class Inhibition (%) at 1 mM Reference
Oxalic Acid (O4) Dicarboxylic acid 54.12
Glycolamide (O6) Hydroxyamide 41.83
P4 Fluorinated pyruvate 41.50
L3 Lactate analog 22.05

Table 2: Comparative Potency of LDH Inhibitors

Compound Target IC₅₀/Effective Dose Mechanism
This compound LDHA 130.6 µM Pyruvate competition
GSK-2837808A LDHA 1–10 µM NAD⁺ competition
PSTMB LDHA 145.2 nM Direct binding
CPI-613 PDH/KGDH 5–20 µM TCA cycle disruption

Critical Analysis and Limitations

  • This compound’s High Dosage Requirement: Millimolar concentrations needed for efficacy limit clinical utility, unlike nanomolar-range inhibitors like PSTMB .
  • Off-Target Effects : AAT inhibition complicates interpretation of metabolic studies .

Q & A

Q. How does oxamate inhibit LDH-A activity, and what experimental methods are used to confirm this inhibition?

this compound competitively inhibits lactate dehydrogenase A (LDH-A) by binding to the pyruvate substrate site, thereby blocking the conversion of pyruvate to lactate . Key methods to validate this include:

  • LDH activity assays : Commercial kits measure intracellular LDH activity after this compound treatment, with dose-dependent reductions confirming inhibition (e.g., 20–100 mM this compound reduced LDH activity by 30–70% in nasopharyngeal carcinoma cells) .
  • MTT assays : To assess cell viability, this compound-treated cancer cells (e.g., CNE-1, CNE-2) are incubated for 24–48 hours, with IC₅₀ values calculated to quantify potency .
  • Western blotting : Detection of downstream metabolic markers (e.g., cyclin B1, CDK1) to link LDH inhibition to cell cycle arrest .

Q. What are the standard in vitro models for evaluating this compound’s anti-cancer effects?

Common models include:

  • Cell lines : Nasopharyngeal carcinoma (CNE-1, CNE-2), gastric cancer (AGS, SGC-7901), and cervical cancer (HeLa) .
  • Experimental protocols : Cells are treated with this compound (10–100 mM) for 24–72 hours. Proliferation is quantified via MTT assays, apoptosis via Annexin V/PI staining, and cell cycle arrest via flow cytometry .
  • Replication : Experiments are performed in triplicate with three independent replicates, and data are analyzed using Student’s t-test or ANOVA (SPSS software) .

Q. What molecular pathways are implicated in this compound-induced apoptosis?

this compound triggers mitochondrial apoptosis via:

  • ROS accumulation : Dose-dependent increases in reactive oxygen species (ROS) measured using 2,7-dichlorofluorescein diacetate (DCFDA) and flow cytometry (e.g., 3.1-fold increase in ROS at 100 mM this compound) .
  • Bax/Bcl-2 imbalance : Western blotting reveals upregulated pro-apoptotic Bax and downregulated anti-apoptotic Bcl-2 .
  • Caspase-3 activation : Cleaved caspase-3 levels rise, confirmed by NAC (ROS scavenger) pre-treatment reversing apoptosis .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s impact on cancer metabolism beyond LDH-A inhibition?

Advanced methodologies include:

  • Metabolic flux analysis : Measure glucose consumption, lactate production, and ATP levels in LDHA-depleted cells (via shRNA or this compound) to quantify glycolytic disruption .
  • OXPHOS profiling : Use seahorse assays to evaluate oxidative phosphorylation changes in this compound-treated cells, as mitochondrial dysfunction often accompanies LDH inhibition .
  • Combination therapies : Co-administer this compound with irradiation or chemotherapy agents (e.g., cisplatin) and assess synergy via Chou-Talalay analysis .

Q. How should contradictory data on this compound’s efficacy across cancer models be addressed?

Discrepancies (e.g., resistant subpopulations in LLC/R9 cells ) require:

  • Heterogeneity modeling : Use exponential dose-response models to distinguish sensitive vs. resistant subpopulations. For example: N=NR+NS×exp((CC0)/α)N = N_R + N_S \times \exp(−(C − C_0)/\alpha), where NRN_R = resistant cells, NSN_S = sensitive cells, C0C_0 = non-toxic threshold .
  • Clonal analysis : Isolate single-cell clones from parental lines to test this compound sensitivity .
  • In vivo validation : Compare tumor growth inhibition in xenograft models (e.g., 50 mg/kg this compound + irradiation reduces NPC tumor volume by 60% vs. controls) .

Q. What strategies optimize this compound’s radiosensitizing effects in preclinical studies?

Key approaches include:

  • Timing of administration : Pre-treat cells with this compound 24 hours before irradiation to maximize ROS-mediated DNA damage .
  • Dose calibration : Use colony formation assays to determine the optimal this compound concentration (e.g., 20 mM enhances radiation sensitivity by 2-fold in CNE-2 cells) .
  • In vivo testing : Monitor body weight and tumor volume weekly in mouse models, with statistical significance assessed via two-tailed t-tests .

Q. How can researchers differentiate off-target effects of this compound from LDH-A-specific actions?

  • LDHA knockout controls : Compare this compound’s effects in LDHA-knockout vs. wild-type cells .
  • Rescue experiments : Overexpress LDHA in this compound-treated cells and assess restored lactate production .
  • Kinetic studies : Use ITC (isothermal titration calorimetry) to measure this compound’s binding affinity (KdK_d) for LDH-A vs. other enzymes .

Methodological Considerations

  • Data interpretation : Always normalize this compound’s effects to vehicle controls and account for batch-to-batch variability in sodium this compound preparations .
  • Ethical reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in methodology and statistical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxamate
Reactant of Route 2
Oxamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。